molecular formula C20H12F10N2O2 B3271937 2,3,4,5,6-pentafluoro-N-({1-[(pentafluorophenyl)carbonyl]piperidin-4-yl}methyl)benzamide CAS No. 5572-61-2

2,3,4,5,6-pentafluoro-N-({1-[(pentafluorophenyl)carbonyl]piperidin-4-yl}methyl)benzamide

Cat. No.: B3271937
CAS No.: 5572-61-2
M. Wt: 502.3 g/mol
InChI Key: HNLJACGAMLRZPR-UHFFFAOYSA-N
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Description

The compound “2,3,4,5,6-pentafluoro-N-({1-[(pentafluorophenyl)carbonyl]piperidin-4-yl}methyl)benzamide” is a complex organic molecule. It contains a benzamide core structure, which is substituted with multiple fluorine atoms and a piperidine ring .

Safety and Hazards

While specific safety and hazard information for this compound is not available, compounds containing multiple fluorine atoms can be hazardous due to their high reactivity . Proper safety measures should be taken when handling this compound.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-[[1-(2,3,4,5,6-pentafluorobenzoyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F10N2O2/c21-9-7(10(22)14(26)17(29)13(9)25)19(33)31-5-6-1-3-32(4-2-6)20(34)8-11(23)15(27)18(30)16(28)12(8)24/h6H,1-5H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLJACGAMLRZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386137
Record name ST004453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5572-61-2
Record name ST004453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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